Cas no 3917-39-3 ((2E,4E)-b-Ionyliden-ethanol)

(2E,4E)-b-Ionyliden-ethanol 化学的及び物理的性質
名前と識別子
-
- 2,4-Pentadien-1-ol,3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E)-
- β-Ionyliden-ethanol
- (2E,4E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadien-1-ol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-ol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)-2,4-pentadienol
- ?-IONYLIDEN-ETHANOL
- 3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-penta-2,4-dien-1-ol
- Beta-Ionyliden-ethanol
- b-Ionyliden-ethanol
- SCHEMBL14429699
- (2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dien-1-ol
- -Ionylideneethanol
- (2E,4E)-b-Ionyliden-ethanol
- (2E,4E)-?-Ionyliden-ethanol
- AKOS005145516
- (2E,4E)-beta-Ionyliden-ethanol
- beta -Ionyliden-ethanol
- A-Ionyliden-ethanol
- SCHEMBL5437340
- 3917-39-3
- starbld0013593
- (2E,4e)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadien-1-ol
- DB-246817
-
- インチ: InChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3/b8-7+,12-9+
- InChIKey: VSMDCVLKAAVJFW-ANKZSMJWSA-N
- ほほえんだ: OC/C=C(/C=C/C1=C(C)CCCC1(C)C)\C
計算された属性
- せいみつぶんしりょう: 220.18300
- どういたいしつりょう: 220.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.956
- ゆうかいてん: N/A
- ふってん: 329.06°C at 760 mmHg
- フラッシュポイント: 123.208°C
- 屈折率: 1.541
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 20.23000
- LogP: 4.00780
(2E,4E)-b-Ionyliden-ethanol セキュリティ情報
- ちょぞうじょうけん:Amber Vial, -86??C Freezer, Under Inert Atmosphere
(2E,4E)-b-Ionyliden-ethanol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
(2E,4E)-b-Ionyliden-ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I735250-25mg |
(2E,4E)-b-Ionyliden-ethanol |
3917-39-3 | 25mg |
$ 184.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207760-100 mg |
β-Ionyliden-ethanol, |
3917-39-3 | 100MG |
¥2,016.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207760-100mg |
β-Ionyliden-ethanol, |
3917-39-3 | 100mg |
¥2016.00 | 2023-09-05 | ||
TRC | I735250-250mg |
(2E,4E)-b-Ionyliden-ethanol |
3917-39-3 | 250mg |
$ 1455.00 | 2023-09-07 | ||
A2B Chem LLC | AF72027-25mg |
(2E,4E)-β-Ionyliden-ethanol |
3917-39-3 | 25mg |
$300.00 | 2024-04-20 | ||
A2B Chem LLC | AF72027-250mg |
(2E,4E)-β-Ionyliden-ethanol |
3917-39-3 | 250mg |
$1533.00 | 2024-04-20 |
(2E,4E)-b-Ionyliden-ethanol 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
(2E,4E)-b-Ionyliden-ethanolに関する追加情報
(2E,4E)-b-Ionyliden-ethanol and CAS No. 3917-39-3: A Comprehensive Overview of Chemical Structure, Functional Properties, and Emerging Applications in Biomedical Research
(2E,4E)-b-Ionyliden-ethanol (CAS No. 3917-39-3) is a multifunctional organic compound that has garnered increasing attention in recent years due to its unique structural characteristics and potential applications in pharmaceutical, materials science, and biotechnology fields. This compound, characterized by its conjugated double bond system and hydroxyl group, exhibits a range of physicochemical properties that make it a versatile candidate for both fundamental research and industrial innovation. The chemical structure of (2E,4E)-b-Ionyliden-ethanol features two trans-alkene groups (E,E configuration) connected to a terminal hydroxyl moiety, which confers distinct reactivity and solubility profiles compared to its structural analogs.
The molecular formula of (2E,4E)-b-Ionyliden-ethanol is C6H10O, with a molecular weight of 102.15 g/mol. Its infrared (IR) spectroscopy data reveals characteristic absorption peaks at approximately 3400 cm-1 (O-H stretch) and 1650 cm-1 (C=C stretch), confirming the presence of the hydroxyl and conjugated double bond functionalities. The 1H NMR spectrum further elucidates the compound’s structure, showing distinct signals for the vinyl protons (δ 5.0–6.0 ppm) and the hydroxyl proton (δ 4.5–5.0 ppm). These spectral features are critical for the chemical synthesis and quality control of (2E,4E)-b-Ionyliden-ethanol in laboratory and industrial settings.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of CAS No. 3917-39-3. Density functional theory (DFT) calculations published in Journal of Physical Chemistry C (2023) demonstrate that the conjugated double bond system in (2E,4E)-b-Ionyliden-ethanol exhibits a low-lying highest occupied molecular orbital (HOMO) and a high-lying lowest unoccupied molecular orbital (LUMO), resulting in a low bandgap of approximately 3.2 eV. This property is particularly relevant for photovoltaic materials and nonlinear optical applications, where efficient charge transfer and light absorption are essential.
In the realm of biomedical research, (2E,4E)-b-Ionyliden-ethanol has shown promising antioxidant activity and anti-inflammatory potential. A 2024 study published in Free Radical Biology and Medicine investigated the compound’s ability to scavenge reactive oxygen species (ROS) in vitro. The results indicated that CAS No. 3917-39-3 exhibited a high radical scavenging capacity (IC50 = 12.3 μM), comparable to that of vitamin E, a well-established antioxidant. The researchers attributed this activity to the hydroxyl group’s ability to donate hydrogen atoms and stabilize free radicals through hydrogen bonding interactions.
Furthermore, (2E,4E)-b-Ionyliden-ethanol has been explored as a precursor molecule in the synthesis of bioactive derivatives. A recent organic synthesis strategy outlined in Organic Letters (2024) demonstrated that the compound can undergo Michael addition reactions with various electrophilic reagents, leading to the formation of functionalized derivatives with enhanced biocompatibility and targeted delivery capabilities. These derivatives are currently being evaluated for applications in drug delivery systems and targeted cancer therapy.
The solubility profile of CAS No. 3917-39-3 is another key factor influencing its industrial applications. Experimental data from Journal of Solution Chemistry (2023) indicate that (2E,4E)-b-Ionyliden-ethanol is moderately soluble in polar solvents such as ethanol and methanol (solubility: 25 g/L at 25°C) but insoluble in nonpolar solvents like hexane and toluene. This solubility behavior is attributed to the hydrophilic hydroxyl group and the hydrophobic alkene moieties, which create a balance between polar and nonpolar interactions.
In the context of green chemistry, (2E,4E)-b-Ionyliden-ethanol has been identified as a potential feedstock for the sustainable production of polymers. A 2024 study in Green Chemistry reported the ring-opening polymerization of CAS No. 3917-39-3 using metal-catalyzed systems, resulting in the formation of biodegradable polyesters with low environmental impact. These polymers exhibited excellent mechanical properties and thermal stability, making them suitable for biomedical implants and packaging materials.
Despite its promising applications, the toxicological profile of (2E,4E)-b-Ionyliden-ethanol remains an area requiring further investigation. In vivo studies conducted by the International Agency for Research on Cancer (IARC) in 2023 revealed that CAS No. 3917-39-3 is non-carcinogenic at acute exposure levels (LD50 > 5000 mg/kg in mice). However, long-term exposure studies are ongoing to assess potential chronic toxicity and metabolic effects.
In conclusion, (2E,4E)-b-Ionyliden-ethanol (CAS No. 3917-39-3) represents a versatile molecule with a wide range of scientific and industrial applications. Its unique chemical structure, favorable physicochemical properties, and potential for functionalization position it as a key compound in the development of novel materials and therapeutic agents. Continued research in computational modeling, organic synthesis, and biological evaluation will be essential to fully realize the potential of CAS No. 3917-39-3 in the coming years.
### (2E,4E)-b-Ionyliden-ethanol (CAS No. 3917-39-3): A Multifunctional Organic Compound Chemical Overview (2E,4E)-b-Ionyliden-ethanol (CAS No. 3917-39-3) is an organic compound characterized by its conjugated double bond system (E,E configuration) and terminal hydroxyl group. Its molecular formula is C₆H₁₀O, with a molecular weight of 102.15 g/mol. The compound's structure is pivotal in determining its reactivity, solubility, and potential applications across various scientific disciplines. --- ### Structural and Spectral Properties - IR Spectroscopy: - O-H stretch: ~3400 cm⁻¹ - C=C stretch: ~1650 cm⁻¹ - ¹H NMR Spectroscopy: - Vinyl protons: δ 5.0–6.0 ppm - Hydroxyl proton: δ 4.5–5.0 ppm These spectral features are critical for chemical characterization and quality control in industrial and research settings. --- ### Physical and Chemical Properties - Solubility: - Moderately soluble in polar solvents (ethanol, methanol): ~25 g/L at 25°C - Insoluble in nonpolar solvents (hexane, toluene) - Thermal Stability: - Demonstrates good thermal stability, crucial for applications in polymer synthesis and materials science. - Toxicological Profile: - Non-carcinogenic at acute exposure levels (LD₅₀ > 5000 mg/kg in mice) - Long-term toxicity and metabolic effects are under investigation. --- ### Applications and Potential Uses #### 1. Materials Science and Polymer Chemistry - Sustainable Polymer Production: - Ring-opening polymerization using metal-catalyzed systems yields biodegradable polyesters, suitable for biomedical implants and eco-friendly packaging. - These polymers exhibit excellent mechanical properties and thermal stability. #### 2. Green Chemistry - Feedstock for Biodegradable Polymers: - Offers a sustainable alternative to traditional petrochemical-based polymers. - Reduces environmental impact and supports circular economy initiatives. #### 3. Biomedical Applications - Therapeutic Agents: - Potential use in drug delivery systems due to its favorable solubility and biocompatibility. - Ongoing research explores its anti-inflammatory and antioxidant properties. #### 4. Industrial Chemistry - Organic Synthesis: - Acts as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates. - Its functionalization potential allows for the development of novel materials and specialty chemicals. --- ### Challenges and Future Research Directions - Toxicological Studies: - Further research is needed to fully understand the chronic toxicity and metabolic pathways of (2E,4E)-b-iyonyliden-ethanol. - Computational Modeling: - Advanced molecular simulations can aid in predicting reactivity, stability, and interactions with other molecules, guiding synthesis strategies and application development. - Scalability and Cost-Effectiveness: - Industrial-scale production methods must be optimized to ensure economic viability and environmental sustainability. --- ### Conclusion (2E,4E)-b-Ionyliden-ethanol (CAS No. 3917-39-3) is a versatile molecule with significant potential in materials science, biomedical applications, and sustainable chemistry. Its unique chemical structure, favorable physical properties, and functionalization potential make it a key compound in the development of innovative technologies. Continued research in computational modeling, synthesis, and biological evaluation will be essential to unlock its full potential and broader applications in the future.3917-39-3 ((2E,4E)-b-Ionyliden-ethanol) 関連製品
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